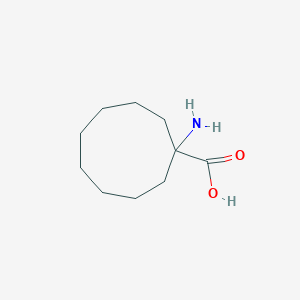
1-AMINOCYCLONONANECARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminocyclononanecarboxylic acid is a synthetic cyclic amino acid characterized by a nine-membered cycloalkane ring substituted with an amino (-NH₂) and a carboxylic acid (-COOH) group at the 1-position. Applications remain speculative but could include metal chelation, enzyme inhibition, or structural stabilization in bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-AMINOCYCLONONANECARBOXYLIC ACID can be synthesized through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of strong bases and high temperatures to facilitate the cyclization process. Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization.
Industrial Production Methods: Industrial production of 1-aminocyclononane-1-carboxylic acid often involves the use of advanced catalytic processes to ensure high yield and purity. The use of biocatalysts, such as enzymes, can also be employed to achieve stereoselective synthesis, which is crucial for the production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions: 1-AMINOCYCLONONANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-AMINOCYCLONONANECARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
1-AMINOCYCLONONANECARBOXYLIC ACID can be compared to other cyclic amino acids, such as 1-aminocyclopropane-1-carboxylic acid and 1-aminocyclobutane-1-carboxylic acid. While these compounds share a similar structural motif, the size of the ring significantly influences their chemical properties and biological activities. For instance, 1-aminocyclopropane-1-carboxylic acid is a well-known precursor of the plant hormone ethylene, whereas 1-aminocyclononane-1-carboxylic acid does not exhibit such activity. The larger ring size of 1-aminocyclononane-1-carboxylic acid also imparts greater conformational flexibility, which can affect its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
The following table and analysis compare 1-aminocyclononanecarboxylic acid with structurally related cyclic amino acids, emphasizing ring size, synthesis, and applications:
Key Observations :
Ring Size and Conformational Flexibility: Smaller rings (e.g., ACC, ACBC) exhibit high rigidity, favoring enzyme active-site binding (e.g., ACC in ethylene synthesis ).
Synthetic Complexity: Three- to five-membered rings are synthesized via cyanohydrin intermediates or nitrile hydrolysis . Adamantane derivatives require multi-step cage-functionalization, increasing synthetic cost . Nine-membered rings may face challenges in ring-closing efficiency, though methods like RCM (ring-closing metathesis) could be applicable.
Biological Activity: ACC is critical in plant ethylene signaling . this compound’s larger ring may enable unique interactions with biomacromolecules, though empirical data are lacking.
Industrial and Pharmaceutical Use :
Properties
CAS No. |
69202-47-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-aminocyclononane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c11-10(9(12)13)7-5-3-1-2-4-6-8-10/h1-8,11H2,(H,12,13) |
InChI Key |
XJAOFYJEAVZJDG-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCC1)(C(=O)O)N |
Canonical SMILES |
C1CCCCC(CCC1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















